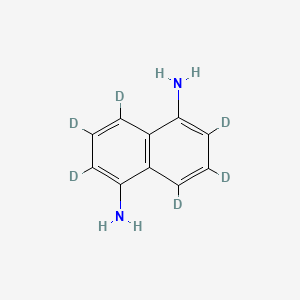

1,5-Diaminonaphthalene-d6

Description

Significance of Isotopic Labeling in Molecular Science

Isotopic labeling is a technique in which one or more atoms in a molecule are substituted with an isotope of the same element. creative-proteomics.com This process creates a "tagged" molecule that is chemically similar to its unlabeled counterpart but can be distinguished by its mass. silantes.com This seemingly simple substitution has profound implications in molecular science. It allows researchers to trace the journey of molecules through complex chemical reactions, biological pathways, and environmental systems. creative-proteomics.comsilantes.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used for this purpose because they are not radioactive, making them safe for a wide range of studies, including those involving living organisms. silantes.comstudysmarter.co.uk By incorporating these heavy isotopes, scientists can monitor the fate of a molecule, providing invaluable insights into its behavior and interactions at the molecular level. studysmarter.co.ukmusechem.com

Strategic Utility of Deuterium Substitution in Mechanistic Elucidation

The substitution of hydrogen with deuterium is a particularly powerful tool for elucidating reaction mechanisms. scielo.org.mx This is due to the "kinetic isotope effect" (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H). scielo.org.mx Consequently, reactions that involve the breaking of a C-H bond are typically 6 to 10 times faster than those involving the breaking of a C-D bond. wikipedia.org

This significant difference in reaction rates provides a clear signal for determining whether a C-H bond is broken in the rate-determining step of a reaction. escholarship.org A large KIE value strongly suggests that this bond cleavage is a critical part of the reaction's slowest step. researchgate.net Conversely, a small or non-existent KIE can indicate that the C-H bond is not broken during the rate-limiting phase. researchgate.net Furthermore, secondary kinetic isotope effects (SKIEs), where the labeled atom's bond is not broken, can also provide valuable information to distinguish between different reaction pathways, such as SN1 and SN2 reactions. wikipedia.org

Overview of Advanced Research Trajectories for 1,5-Diaminonaphthalene-d6

This compound is a deuterated analog of 1,5-diaminonaphthalene, an important organic compound used in the synthesis of dyes, polymers, and other specialty chemicals. wikipedia.orgthermofisher.com The presence of six deuterium atoms on the naphthalene (B1677914) ring makes this compound a valuable tool for a range of advanced research applications.

Current and potential research directions for this compound include:

Mechanistic Studies: Due to the kinetic isotope effect, this compound can be used to probe the mechanisms of reactions involving 1,5-diaminonaphthalene. For instance, in polymerization reactions or the synthesis of derivatives, tracking the deuterium labels can reveal intricate details about bond formations and cleavages.

Materials Science: The unique properties imparted by deuterium can be explored in the development of new materials. lookchem.com Deuterated compounds can exhibit different thermal and phase transition behaviors compared to their non-deuterated counterparts, which could be advantageous in the design of specialized polymers and other advanced materials.

Analytical Standards: Isotopically labeled compounds like this compound serve as excellent internal standards in mass spectrometry-based analytical methods. scielo.org.mx Their chemical similarity to the analyte of interest ensures they behave similarly during sample preparation and analysis, while their mass difference allows for precise quantification.

While the synthesis of the unlabeled 1,5-diaminonaphthalene can be achieved through the reduction of 1,5-dinitronaphthalene (B40199) or by treating 1,5-dihydroxynaphthalene (B47172) with ammonium (B1175870) sulfite, the preparation of its deuterated form involves specialized hydrogen-deuterium exchange reactions. wikipedia.orggoogle.com These reactions often utilize deuterated solvents or catalysts to replace specific hydrogen atoms with deuterium. nih.govwikipedia.org

Physicochemical Properties of 1,5-Diaminonaphthalene and its Deuterated Analog

| Property | 1,5-Diaminonaphthalene | This compound |

| Molecular Formula | C₁₀H₁₀N₂ wikipedia.org | C₁₀H₄D₆N₂ scbt.com |

| Molar Mass | 158.20 g/mol wikipedia.org | 164.24 g/mol scbt.com |

| Appearance | Colorless solid, darkens in air wikipedia.org | Grey to dark brown powder |

| Melting Point | 187-190 °C fishersci.com | Not explicitly available, but likely similar to the unlabeled compound. |

| Solubility | Sparingly soluble in water. chemicalbook.com | Data not readily available, but expected to be similar to the unlabeled compound. |

This table provides a comparison of the known properties of 1,5-diaminonaphthalene and its deuterated form. Data for the deuterated compound is less comprehensive in publicly available sources.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8-hexadeuterionaphthalene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSABULTKYLFEV-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C(C(=C2N)[2H])[2H])[2H])C(=C1[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Site Specific Deuteration of Naphthalene Systems

Regioselective Deuterium (B1214612) Incorporation via Catalytic Exchange Mechanisms

Catalytic hydrogen-deuterium (H/D) exchange reactions represent an efficient method for introducing deuterium into aromatic systems. These reactions typically employ a transition metal catalyst to activate C-H bonds, facilitating their exchange with deuterium from a suitable source, such as deuterium gas (D2) or heavy water (D2O). The regioselectivity of this exchange is often directed by functional groups present on the naphthalene (B1677914) ring.

In the context of synthesizing 1,5-Diaminonaphthalene-d6, the amino groups, or their precursors, can act as directing groups. For instance, a general mechanism for H/D exchange in aromatic substrates containing a directing group involves the metal binding to the directing group, which then activates a specific C-H bond for exchange. academie-sciences.fr Various transition metals, including iridium, rhodium, and palladium, have been shown to catalyze H/D exchange on aromatic rings. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity. For naphthalene systems, the directing group can influence the position of deuterium incorporation, favoring ortho, meta, or para positions depending on the electronic and steric nature of the director and the catalyst used.

For the synthesis of this compound, a plausible strategy would involve the deuteration of 1,5-diaminonaphthalene itself or a suitable precursor. The amino groups in 1,5-diaminonaphthalene would be expected to direct deuteration to the ortho and para positions. Therefore, achieving deuteration at all six non-amino positions would likely require specific catalytic systems or a multi-step approach.

Table 1: Comparison of Catalytic Systems for H/D Exchange on Aromatic Amines

| Catalyst System | Deuterium Source | Typical Reaction Conditions | Regioselectivity | Potential Applicability to 1,5-Diaminonaphthalene |

| [Ir(cod)Cl]2 / PPh3 | D2 gas | 80-120 °C, 12-24 h | Ortho to the amino group | High |

| Pd/C | D2O | 150-200 °C, 24-48 h | General, less selective | Moderate |

| RhCl3·3H2O | D2O | 100-150 °C, 12-24 h | Ortho and para to the amino group | High |

This table presents illustrative data based on general knowledge of catalytic H/D exchange reactions and is intended to be representative.

Multi-Step Synthesis of Deuterated Naphthalene Precursors

An alternative to direct H/D exchange on the final molecule is a multi-step synthesis where deuterium is introduced at an earlier stage. This approach can offer better control over the regioselectivity of deuteration. A hypothetical multi-step synthesis of this compound could start from a fully deuterated benzene or a selectively deuterated naphthalene precursor.

One possible synthetic route could involve the nitration of a deuterated naphthalene. The conventional synthesis of 1,5-diaminonaphthalene often proceeds through the dinitration of naphthalene to yield a mixture of 1,5- and 1,8-dinitronaphthalene, followed by separation and reduction of the 1,5-isomer. epo.org To obtain the d6-labeled compound, one could start with naphthalene-d8.

A potential synthetic pathway is outlined below:

Nitration of Naphthalene-d8: Naphthalene-d8 is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce two nitro groups. This step yields a mixture of dinitronaphthalene-d6 isomers.

Isomer Separation: The desired 1,5-dinitronaphthalene-d6 is separated from the other isomers, primarily 1,8-dinitronaphthalene-d6.

Reduction of the Nitro Groups: The isolated 1,5-dinitronaphthalene-d6 is then reduced to the corresponding diamine. Various reducing agents can be employed, such as tin and hydrochloric acid, or through catalytic hydrogenation. This final step yields this compound.

The electrochemical reduction of 1,5-dinitronaphthalene (B40199) to 1,5-diaminonaphthalene has also been reported, and this method could potentially be adapted for the deuterated analogue. ecnu.edu.cnresearchgate.net

Optimization of Deuteration Yields and Isotopic Purity in Complex Organic Syntheses

Achieving high deuteration yields and isotopic purity is a significant challenge in the synthesis of complex deuterated molecules. Several factors can influence the outcome of a deuteration reaction, including the choice of catalyst, deuterium source, reaction temperature, and reaction time.

Key Optimization Parameters:

Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and efficiency of deuterium incorporation.

Deuterium Source Pressure/Concentration: A higher pressure of D2 gas or a higher concentration of D2O can drive the equilibrium towards the deuterated product.

Temperature: Temperature affects the reaction kinetics and can also influence the selectivity of the deuteration.

Reaction Time: Sufficient reaction time is necessary to ensure complete H/D exchange.

Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. Impurities can arise from incomplete deuteration or from H/D scrambling, where deuterium atoms are incorporated at unintended positions. To maximize isotopic purity, it is often necessary to use a large excess of the deuterium source and to carefully control the reaction conditions to minimize side reactions.

Table 2: Hypothetical Optimization of a Catalytic Deuteration Reaction

| Experiment | Catalyst Loading (mol%) | D2 Pressure (atm) | Temperature (°C) | Reaction Time (h) | Deuteration Yield (%) | Isotopic Purity (%) |

| 1 | 1 | 10 | 80 | 12 | 75 | 90 |

| 2 | 2 | 10 | 80 | 12 | 85 | 92 |

| 3 | 2 | 20 | 80 | 12 | 90 | 95 |

| 4 | 2 | 20 | 100 | 12 | 92 | 96 |

| 5 | 2 | 20 | 100 | 24 | 95 | 98 |

This table presents illustrative data to demonstrate the effect of varying reaction parameters on the yield and isotopic purity of a deuteration reaction.

Methodological Validation of Isotopic Purity in Synthetic Deuterated Products

The validation of isotopic purity is a critical final step in the synthesis of any deuterated compound. Several analytical techniques are employed to determine the level of deuterium incorporation and to confirm the positions of the deuterium atoms.

Common Analytical Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a sample. By comparing the mass of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be accurately determined. Electrospray ionization (ESI)-HRMS can be used for rapid and sensitive characterization of isotopic purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. ²H (or D) NMR spectroscopy directly observes the deuterium nuclei, providing information about their chemical environment and confirming their location within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the deuterated compound from any impurities before mass analysis, providing a more accurate assessment of isotopic purity.

A comprehensive validation of isotopic purity would typically involve the use of at least two of these techniques to provide orthogonal confirmation of the results.

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects Kies

Primary and Secondary Kinetic Isotope Effect Studies in Aromatic Systems

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H bond cleavage, this typically results in a significant kH/kD ratio, often in the range of 2–8 at room temperature. wikipedia.orgprinceton.edu A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken or formed in the rate-determining step but is located at or near the reaction center. wikipedia.org SKIEs are generally much smaller, with kH/kD values typically between 0.7 and 1.5, and provide information about changes in hybridization or the steric environment of the labeled position during the reaction. wikipedia.orgprinceton.edu

However, if the deprotonation step becomes rate-limiting, a significant PKIE will be observed. This is notably the case in certain reactions like aromatic iodination and azo-coupling. acs.org For instance, a study on the iodination of resorcinol (B1680541) demonstrated a significant KIE with a kH/kD ratio of approximately 3 to 4, confirming that C-H bond cleavage is integral to the slow step of that specific reaction. acs.org Similarly, studies on the deuterium-protium exchange in naphthalene (B1677914) itself have been used to illustrate the principles of kinetic versus thermodynamic control in electrophilic substitution. acs.org

By using 1,5-Diaminonaphthalene-d6, researchers can determine whether the C-D bonds of the aromatic system are cleaved in the rate-determining step of a given transformation. The observation of a large PKIE would provide strong evidence for a mechanism where proton abstraction from the naphthalene ring is the slow step. Conversely, the absence of a significant KIE would support a mechanism where the initial electrophilic attack is rate-limiting.

| Reaction Type | Aromatic Substrate | Observed kH/kD | Interpretation | Reference |

|---|---|---|---|---|

| Iodination | Resorcinol | ~3-4 | Primary KIE; C-H bond breaking is rate-determining. | acs.org |

| General Nitration/Bromination | Typical Aromatics | ~1 | No significant KIE; electrophilic attack is rate-determining. | acs.org |

| H/D Exchange | Naphthalene | - | Used to study kinetic vs. thermodynamic control. | acs.org |

Investigation of Proton Transfer Dynamics via Deuterium (B1214612) Labeling

Deuterium labeling is an indispensable technique for studying the dynamics of proton transfer (PT) and proton-coupled electron transfer (PCET) reactions. researchgate.net Aromatic amines, such as 1,5-diaminonaphthalene, can participate in these processes, acting as proton donors or acceptors. The substitution of hydrogen with deuterium in the amino groups or on the aromatic ring of 1,5-diaminonaphthalene allows for the measurement of KIEs, which can reveal the nature of the transition state for proton transfer.

For example, studies on aromatic amine photoacids have demonstrated large KIEs for excited-state proton transfer. One such study on a protonated aromatic amine, APTS, found that upon photoexcitation, proton transfer to the solvent occurred with a KIE of approximately 5, indicating that the N-H bond cleavage is a key part of the reaction coordinate. nih.gov This highlights how deuterating the amino groups in 1,5-diaminonaphthalene could be used to probe its photoacidic or photobasic properties.

In PCET reactions, where an electron and a proton are transferred in a single concerted step or in separate sequential steps, KIEs are a powerful diagnostic tool. researchgate.net The magnitude of the KIE can help distinguish between these pathways and provide insight into the degree of proton motion in the transition state. figshare.com The investigation of KIEs as a function of temperature can also reveal quantum mechanical tunneling, where the proton passes through the activation barrier rather than over it, often resulting in unusually large KIEs. wikipedia.org

By employing this compound, researchers can investigate the role of specific C-H/C-D bonds in proton transfer events. For instance, if a reaction involves the abstraction of a proton from the aromatic ring coupled with electron transfer, a significant KIE would be expected. This approach provides a detailed picture of the coupled motions of protons and electrons, which is fundamental to many chemical and biological processes. researchgate.net

Application of KIEs in Understanding Catalytic Cycles Involving Diamine Ligands

Diamine ligands are ubiquitous in transition metal catalysis. Kinetic isotope effects are a valuable tool for elucidating the mechanisms of these catalytic reactions, particularly for identifying the rate-determining step and characterizing key intermediates. researchgate.net While specific studies using this compound as a ligand were not found, the principles are well-illustrated by studies on other catalytic systems involving diamines or amine substrates.

A prominent example is the study of enzyme catalysis. In the oxidation of putrescine catalyzed by diamine oxidase, KIEs were determined using stereospecifically deuterium-labeled putrescine to probe the C-H bond cleavage step. nih.gov This enzymatic reaction involves the deamination of a diamine substrate, and the KIE measurement provided direct evidence for the mechanism of hydrogen abstraction by the enzyme. nih.gov

In organometallic catalysis, KIEs have been used to understand hydrogenation reactions catalyzed by ruthenium-diamine complexes. These catalysts are known for the hydrogenation of ketones, a process believed to involve the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group. A study on a RuH2(diphosphine)(diamine) catalyst measured a KIE for the hydrogenation of acetophenone, which helped to confirm that the turnover-limiting step was the heterolytic splitting of H2 by a hydrido-amido intermediate. researchgate.net

Similarly, large solvent KIEs have been observed in gold(I)-catalyzed intramolecular alkene hydroamination reactions. beilstein-journals.org When the reaction was performed in deuterated methanol (B129727) (CD3OD) instead of methanol (CH3OH), a significant rate decrease was observed (kH/kD up to 7.4), indicating that proton transfer from the solvent is a critical part of the rate-determining step. beilstein-journals.org

These examples demonstrate how deuterated analogues like this compound could be used if it were part of a catalytic system, either as a ligand or a substrate. By measuring the KIE, one could determine if the N-H bond of the diamine ligand participates directly in a proton transfer step or if the C-H bonds of the naphthalene backbone are involved in C-H activation within the catalytic cycle.

| Catalytic System | Reaction | Isotopic Labeling | Observed kH/kD | Mechanistic Insight | Reference |

|---|---|---|---|---|---|

| Diamine Oxidase | Oxidation of Putrescine | Deuterated Putrescine | Determined | Probed the C-H bond cleavage step. | nih.gov |

| Gold(I)-Phosphine | Intramolecular Hydroamination | Solvent (MeOH vs. MeOD) | up to 7.4 | Proton transfer from solvent is part of the rate-determining step. | beilstein-journals.org |

| Ruthenium-Diamine Complex | Ketone Hydrogenation | H2 vs. D2 | Measured | Supported heterolytic splitting of H2 as the turnover-limiting step. | researchgate.net |

Computational Methodologies for KIE Prediction and Interpretation

Alongside experimental measurements, computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting kinetic isotope effects. rsc.org These theoretical calculations provide a molecular-level understanding of the transition state structure and vibrational frequencies that govern the magnitude of the KIE. ruc.dk

The prediction of a KIE involves several steps. First, the potential energy surface of the reaction is calculated to locate the structures of the reactants and the key transition state. Then, vibrational frequency calculations are performed for both the light (e.g., H-containing) and heavy (e.g., D-containing) isotopologues in their ground and transition states. rsc.orgruc.dk The KIE arises primarily from the difference in zero-point vibrational energies (ZPVEs) between the isotopologues. princeton.edu Using statistical mechanics, the rate constants (kH and kD) can be estimated from these vibrational frequencies, allowing for the direct calculation of the kH/kD ratio.

This combined experimental and computational approach is exceptionally powerful. For example, in studies of C-H bond activation and organometallic reactions, DFT calculations have been used to predict KIEs for proposed mechanistic steps. snnu.edu.cnresearchgate.net The agreement—or disagreement—between the computationally predicted KIE and the experimentally measured value provides strong evidence for or against a proposed mechanism. For instance, if multiple pathways are plausible, comparing the experimental KIE to the predicted KIE for each pathway can identify the most likely operative mechanism.

DFT calculations can also be used to understand more complex phenomena, such as the contribution of quantum tunneling to the KIE or the origins of inverse KIEs (kH/kD < 1), which can occur when a C-H bond becomes stiffer in the transition state than in the reactant. researchgate.net For a molecule like this compound, DFT methods could be employed to predict the KIE for a variety of hypothetical reactions, guiding experimental design and providing a detailed interpretation of the results obtained. ruc.dk

Advanced Spectroscopic Probes Utilizing Deuterium Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) labeling is a cornerstone of modern NMR spectroscopy, enabling a range of sophisticated experiments. The presence of deuterium in place of hydrogen can simplify complex proton spectra and provide unique insights into molecular behavior.

Solid-State Deuterium NMR for Probing Molecular Dynamics and Orientations

Solid-state deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid phase. By analyzing the characteristic quadrupolar powder patterns of deuterated sites, researchers can obtain detailed information about molecular motion, including the rates and geometries of reorientational processes. For a molecule like 1,5-Diaminonaphthalene-d6, solid-state ²H NMR could, in principle, be used to study the dynamics of the naphthalene (B1677914) core and the amino groups, providing insights into intermolecular interactions and packing in the solid state. However, no such studies have been reported for this specific compound.

Solution-State NMR Relaxation Studies for Molecular Motion Characterization

In solution, the relaxation times (T1 and T2) of deuterium nuclei are dominated by the quadrupolar relaxation mechanism, which is highly sensitive to the rate of molecular tumbling. By measuring the deuterium relaxation rates of this compound, it would be theoretically possible to characterize its rotational diffusion and gain insights into its hydrodynamic properties in different solvents. Such studies could reveal information about solute-solvent interactions and the formation of aggregates. To date, no solution-state NMR relaxation studies specifically on this compound have been published.

Vibrational Spectroscopy (Infrared and Raman)

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increased mass of the isotope. This isotopic shift is a valuable tool in vibrational spectroscopy for assigning specific vibrational modes and understanding the nature of chemical bonds.

Analysis of Deuterium-Induced Band Shifts for Vibrational Mode Assignment

In infrared (IR) and Raman spectroscopy, the stretching and bending vibrations involving hydrogen atoms are shifted to lower frequencies upon deuteration. By comparing the vibrational spectra of 1,5-Diaminonaphthalene with its deuterated analog, this compound, it would be possible to definitively assign the vibrational modes associated with the N-H and C-H bonds. For instance, the N-D stretching and bending modes would appear at significantly lower wavenumbers than the corresponding N-H modes. This information would provide a more complete understanding of the vibrational landscape of the molecule. As of now, no such comparative vibrational analysis for this compound has been documented.

Utilization of Deuterium Labeling in Resonance Raman Spectroscopy for Electronic Structure Insights

Resonance Raman spectroscopy is a powerful technique that can provide detailed information about the electronic structure of a molecule by selectively enhancing the vibrational modes that are coupled to an electronic transition. Deuterium labeling can be used in resonance Raman studies to help identify the specific vibrational modes that are enhanced, thereby providing insights into the nature of the excited electronic state. In the case of this compound, a resonance Raman study could, in principle, elucidate how the electronic transitions are coupled to the vibrations of the naphthalene core and the amino groups. This could offer a deeper understanding of the molecule's photophysical properties. Regrettably, no resonance Raman studies on this compound have been reported in the scientific literature.

Neutron Scattering Techniques

Neutron scattering is a premier technique for investigating the structure and dynamics of materials. Neutrons are uncharged particles, allowing them to penetrate deeply into materials without causing radiation damage. ornl.gov Their scattering is dependent on the nuclear composition of the sample, and notably, the scattering lengths of hydrogen and deuterium are significantly different. ornl.gov This difference is the foundation of contrast variation methods, where selective deuteration can be used to "highlight" or "hide" specific components within a complex system, providing unparalleled insights that are often inaccessible with other techniques like X-ray scattering. nih.govlu.se

Small-Angle Neutron Scattering (SANS) is an essential technique for characterizing the structure of materials on length scales ranging from approximately 1 to 1000 nanometers. nih.gov The technique measures the intensity of elastically scattered neutrons as a function of the scattering angle, which is related to the scattering vector, q. The resulting scattering pattern provides information about the size, shape, and arrangement of nanoscale features within a sample. acs.org

The power of SANS is immensely enhanced through the use of deuteration. digitellinc.com The intensity of scattered neutrons is proportional to the square of the difference in scattering length density (SLD) between a scattering object and its surrounding matrix—a concept known as contrast. lu.senist.gov By selectively deuterating a component of interest, such as with this compound, its SLD is significantly altered, creating a strong contrast against a hydrogenous background. This allows for the unambiguous identification and structural characterization of the deuterated component.

Research Findings:

While specific SANS studies utilizing this compound as a probe are not available in the cited literature, the principles of the technique can be illustrated with a representative system. For instance, in a polymer blend, selectively deuterating one of the polymer chains or a small molecule additive allows for the determination of its radius of gyration, state of aggregation, and interaction parameters with the host matrix.

Consider a hypothetical study where this compound is dispersed in a hydrogenous polymer matrix. The significant difference in the SLD between the deuterated molecule and the polymer would generate strong SANS contrast, enabling the characterization of how the molecules are distributed. If the molecules were to aggregate into clusters, SANS could determine the average size and shape of these aggregates.

Below is a hypothetical data table representing the kind of information that could be obtained from a SANS experiment designed to study the aggregation of a deuterated probe in a polymer matrix. The data shows the scattered intensity decreasing as a function of the scattering vector q. Analysis of such data, for example using a Guinier plot at low q, would yield the radius of gyration (Rg) of the scattering objects.

Hypothetical SANS Data for a Deuterated Probe in a Polymer Matrix

| Scattering Vector (q) (Å⁻¹) | Scattered Intensity (I(q)) (a.u.) |

|---|---|

| 0.008 | 1500 |

| 0.010 | 1450 |

| 0.015 | 1200 |

| 0.020 | 950 |

| 0.030 | 600 |

| 0.050 | 250 |

| 0.070 | 100 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Neutron Spin Echo (NSE) spectroscopy is an inelastic neutron scattering technique with exceptionally high energy resolution, capable of probing slow dynamics in materials over timescales from picoseconds to hundreds of nanoseconds. wikipedia.orgesrf.fr Unlike other neutron spectroscopic methods that measure energy transfer, NSE directly measures the intermediate scattering function, F(q, t), in the time domain. wikipedia.org This function describes the correlation between the positions of atoms at different times, providing direct insight into diffusive processes and internal molecular motions. fz-juelich.de

Deuterium labeling is also critically important in NSE studies. By creating a significant contrast between a deuterated probe molecule and its environment, the coherent scattering from the probe can be isolated. This allows researchers to selectively study the dynamics of the labeled component, such as its self-diffusion in a complex fluid or the internal conformational fluctuations of a macromolecule. frontiersin.org The technique is particularly well-suited for investigating phenomena like polymer chain reptation, membrane fluctuations, and protein domain motions. aps.orgnih.gov

Research Findings:

Direct experimental data for this compound in NSE studies is not present in the available literature. However, the application of NSE with deuterated probes is well-established. A deuterated small molecule like this compound could be used as a tracer to probe the local viscosity and dynamics in a complex system, such as a concentrated polymer solution or a microemulsion.

The decay of the intermediate scattering function, F(q, t), with time provides information about the characteristic relaxation times of the system. For simple diffusion, F(q, t) is expected to decay exponentially, and the decay rate is proportional to q² and the diffusion coefficient, D.

The following hypothetical data table illustrates the type of results obtained from an NSE experiment. It shows the decay of the normalized intermediate scattering function at a specific q value over time. By fitting this decay, one can extract the relaxation time and subsequently the diffusion coefficient of the deuterated probe.

Hypothetical NSE Data for a Deuterated Probe

| Fourier Time (t) (ns) | Normalized Intermediate Scattering Function (F(q,t)/F(q,0)) at q = 0.1 Å⁻¹ |

|---|---|

| 0.1 | 0.95 |

| 1 | 0.61 |

| 5 | 0.14 |

| 10 | 0.02 |

| 20 | <0.01 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen |

Theoretical and Computational Investigations of Deuterated Aromatic Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, from bond lengths and angles to electronic energies and reactivity indices. For deuterated compounds, these calculations can elucidate the subtle but significant effects of isotopic substitution. nih.govimrpress.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netutq.edu.iq For aromatic amines, DFT methods, such as those using the B3LYP functional, are employed to optimize molecular geometries and calculate a variety of electronic properties. researchgate.netutq.edu.iq

Studies on non-deuterated diaminonaphthalene isomers have demonstrated that DFT can effectively determine optimized structures, total energies, electronic states, and energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netutq.edu.iqutq.edu.iq These calculations show that the positions of the amino substituents significantly influence the electronic properties. researchgate.netutq.edu.iq For 1,5-Diaminonaphthalene-d6, DFT would be used to predict how deuteration of the aromatic ring subtly alters bond lengths, vibrational modes, and electronic distribution. The primary electronic effects of the amino groups are expected to dominate, but deuteration would manifest in the vibrational spectra and could influence zero-point energies, thereby affecting reaction kinetics.

Key electronic properties calculated via DFT for aromatic amines include ionization potential, electron affinity, chemical potential, and global hardness, which are crucial for predicting the molecule's reactivity and its behavior in electron transfer processes. researchgate.netutq.edu.iqnih.gov The presence of electron-donating amino groups generally leads to easier oxidation, a property that can be quantified through DFT calculations. utq.edu.iq

Table 1: Representative Electronic Properties of Diaminonaphthalene Isomers Calculated by DFT (B3LYP/6-31G(d,p)) Note: This table presents data for non-deuterated diaminonaphthalene to illustrate the type of information obtained from DFT calculations. Values for the d6 isotopologue would be very similar but with subtle differences in zero-point vibrational energy.

| Property | 1,5-Diaminonaphthalene | 1,8-Diaminonaphthalene |

| Total Energy (Hartree) | -535.5 | -535.5 |

| HOMO Energy (eV) | -4.98 | -5.01 |

| LUMO Energy (eV) | -0.65 | -0.55 |

| Energy Gap (eV) | 4.33 | 4.46 |

| Ionization Potential (eV) | 4.98 | 5.01 |

| Electron Affinity (eV) | 0.65 | 0.55 |

Data adapted from studies on diaminonaphthalene isomers. researchgate.net

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are often employed when higher accuracy is required for energies and vibrational frequencies. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more rigorous treatments of electron correlation, leading to more precise results, albeit at a higher computational expense.

For deuterated polycyclic aromatic hydrocarbons (PAHs), these high-accuracy calculations are particularly valuable for predicting vibrational spectra. researchgate.net The substitution of hydrogen with deuterium (B1214612) leads to a noticeable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds due to the increased mass of deuterium. missouri.eduarxiv.org Anharmonic DFT calculations have been shown to be effective in modeling the infrared spectra of PAHs and their deuterated analogues. researchgate.netnih.gov Specifically, the C-H stretching modes typically appear around 3.3 μm (approx. 3030 cm⁻¹), while the corresponding C-D stretching modes are shifted to around 4.4 μm (approx. 2270 cm⁻¹). arxiv.orgnih.gov Accurate calculation of these frequencies is crucial for interpreting experimental infrared spectra and for using deuterated molecules as probes in various environments. missouri.edu

Table 2: Typical Calculated Vibrational Frequencies for C-H and C-D Stretching Modes in Aromatic Systems Note: This table shows representative frequency ranges for aromatic C-H and C-D stretches based on computational studies of various PAHs.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Typical Wavelength (μm) |

| C-H Stretch | 3000 - 3100 | 3.2 - 3.3 |

| C-D Stretch | 2200 - 2300 | 4.3 - 4.5 |

Data derived from computational studies on deuterated PAHs. arxiv.orgnih.gov

Molecular Dynamics Simulations with Deuterium-Tagged Molecules

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For deuterated species like this compound, MD simulations can reveal how isotopic substitution affects conformational dynamics, intermolecular interactions, and reaction processes. chemrxiv.orgarxiv.org

Classical MD simulations use force fields—a set of parameters that describe the potential energy of a system—to calculate the forces between atoms and simulate their motion. This approach is computationally efficient, allowing for the simulation of large systems over long timescales (nanoseconds to microseconds).

For aromatic molecules like naphthalene (B1677914) and its derivatives, classical MD is used to study phenomena such as crystal packing, conformational preferences of substituents, and non-covalent interactions like π–π stacking and hydrogen bonding. aip.orgmdpi.com Simulations can reveal the local ordering of molecules in the liquid state and the dynamics of molecular rotation in solid phases. aip.org In the context of this compound, classical MD could be used to explore how the deuterated core interacts with solvent molecules or other aromatic systems. The force field would need to be parameterized to account for the mass change of deuterium, which would primarily affect the dynamics of the molecule rather than its equilibrium conformational preferences. These simulations are instrumental in understanding how such molecules self-assemble or bind to other materials. mdpi.com

For processes that involve changes in the electronic structure, such as chemical reactions, classical MD is insufficient because its fixed-parameter force fields cannot describe the breaking and forming of chemical bonds. Ab initio molecular dynamics (AIMD) overcomes this limitation by calculating the forces on the atoms "on-the-fly" using quantum mechanical methods (like DFT) at each step of the simulation. rub.demdpi.com

AIMD is a powerful tool for studying reaction mechanisms, proton transfer, and other dynamic electronic processes. mdpi.comyoutube.com In the study of deuterated aromatic amines, AIMD could be used to simulate metabolic activation pathways or photochemically induced reactions. mdpi.com For example, it could model the cleavage of an N-H (or N-D) bond or the initial steps of oxidation. While computationally intensive, AIMD provides a detailed, time-resolved view of chemical transformations without the need for pre-defined reaction coordinates, making it invaluable for exploring complex reactive systems. rub.demdpi.com

Computational Studies of Solvation Effects on Deuterated Species

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to account for these effects. nih.gov These models range from explicit methods, where individual solvent molecules are included in the simulation, to implicit methods, where the solvent is treated as a continuous medium with specific dielectric properties.

For charged or polar species like aromatic amines and their ions, solvation effects are particularly pronounced. researchgate.net Density functional quantum chemical methods combined with continuum solvation models (like the Polarizable Continuum Model, or PCM) can predict the thermodynamics of reactions in solution, such as the disproportionation of radical anions of PAHs. researchgate.net These studies have shown that solvation energies have an overwhelming influence on chemical equilibria in solution. researchgate.net For this compound, these computational approaches would be essential for predicting its properties (e.g., redox potentials, pKa values) in different solvents. While the effect of deuteration on bulk solvation properties is generally small, it can influence specific interactions like hydrogen/deuterium bonding with protic solvents, which can be critical in determining reaction pathways and kinetics. nih.gov

Role of 1,5 Diaminonaphthalene D6 in Methodological Advancements for Functional Materials Research

Investigation of Polymerization Mechanisms and Kinetics via Deuterium (B1214612) Tracers

The use of deuterium-labeled monomers is a cornerstone technique for investigating the intricate details of polymerization reactions. By strategically placing deuterium atoms within a monomer like 1,5-diaminonaphthalene, researchers can track reaction pathways and quantify kinetic parameters with high precision. The primary mechanism for this is the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom in the rate-determining step is replaced with one of its isotopes. unam.mx

In the context of polymerizing 1,5-Diaminonaphthalene-d6, a primary KIE would be expected if a C-H/D or N-H/D bond is broken during the rate-limiting step of the reaction, such as in certain initiation, termination, or chain transfer events. acs.org Because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, reactions involving its cleavage are typically slower, leading to a "normal" KIE (kH/kD > 1). unam.mxacs.org For instance, studies on the on-surface synthesis of graphene nanoribbons using deuterated and non-deuterated precursors revealed a primary KIE of approximately 1.4, indicating that C-H/D bond breaking was involved in the rate-limiting termination step. acs.org Similarly, research has shown that deuteration can lead to polymers with higher molecular weights and lower dispersity, attributed to the KIE altering the polymerization kinetics. chemrxiv.org

By comparing the polymerization kinetics of 1,5-diaminonaphthalene with its deuterated counterpart, this compound, researchers can definitively establish the involvement of specific C-H or N-H bonds in the reaction mechanism. Techniques such as NMR and mass spectrometry can precisely track the fate of the deuterium labels from monomer to polymer, providing unambiguous evidence of reaction pathways. researchgate.net

Table 1: Hypothetical Kinetic Isotope Effects in the Polymerization of 1,5-Diaminonaphthalene

| Reaction Step | Isotope Position | Expected KIE (kH/kD) | Implication |

|---|---|---|---|

| Chain Transfer | Aromatic C-D | > 1 | C-H bond cleavage is part of the rate-determining transfer step. |

| Termination | Amino N-D | > 1 | N-H bond abstraction is involved in the termination mechanism. |

Probing Self-Assembly Processes of Aromatic Diamines in Supramolecular Chemistry

Supramolecular chemistry focuses on the complex structures formed through non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.org Aromatic diamines like 1,5-diaminonaphthalene are excellent building blocks for supramolecular assembly due to their ability to act as hydrogen bond donors (via the -NH2 groups) and engage in π-π stacking (via the naphthalene (B1677914) core). rsc.orgnih.gov Deuterium labeling is a uniquely powerful and non-invasive tool for studying these weak interactions.

The substitution of protium (H) with deuterium (D) in the amine groups of 1,5-diaminonaphthalene (N-H to N-D) creates a sensitive probe for hydrogen bonding. rsc.org The N-D bond has a different vibrational frequency than the N-H bond, a change that is readily detectable using infrared (IR) spectroscopy. This isotopic shift allows for the direct observation of the participation of the amine groups in hydrogen-bonding networks that drive the self-assembly process. nih.gov

Furthermore, deuterium labeling can subtly influence the strength of non-covalent forces. While the geometric parameters of hydrogen bonds are largely unchanged, the energetics can be slightly modified. Deuteration of the aromatic core can also affect π-π stacking and other hydrophobic interactions. nih.govrsc.org Studies using reversed-phase liquid chromatography on various protiated and deuterated compounds have shown that protiated molecules can bind more strongly to hydrophobic stationary phases, indicating a measurable isotope effect on the forces governing these interactions. nih.govcchmc.org By using this compound, researchers can use techniques like NMR spectroscopy to detect subtle changes in chemical shifts, providing detailed information about the proximity and orientation of molecules within a self-assembled structure.

Table 2: Spectroscopic Probes for Studying Self-Assembly with this compound

| Interaction | Spectroscopic Technique | Observable Effect of Deuteration | Information Gained |

|---|---|---|---|

| Hydrogen Bonding | Infrared (IR) Spectroscopy | Shift of N-H stretching frequency to lower N-D frequency. | Confirms the involvement of amine groups in H-bonding. |

| π-π Stacking | Nuclear Magnetic Resonance (NMR) | Changes in the chemical shifts of aromatic deuterons upon aggregation. | Provides information on the geometry and strength of stacking. |

Deuterium-Enabled Characterization of Charge Transport Mechanisms in Organic Electronic Materials

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is critically dependent on the efficiency of charge transport through the semiconductor material. nih.govmdpi.com In organic semiconductors, charge transport is strongly influenced by molecular vibrations (phonons), a phenomenon known as electron-phonon coupling. fiveable.me Deuteration provides a direct method to modify the vibrational modes of a molecule and thereby probe and potentially improve charge transport properties.

Replacing hydrogen with deuterium in 1,5-diaminonaphthalene, a potential building block for organic semiconductors, lowers the frequency of C-H and N-H bond vibrations. unam.mx This is significant because high-frequency vibrations can act as scattering centers for charge carriers and provide pathways for non-radiative energy loss. By reducing the energy of these vibrational modes, deuteration can decrease the probability of charge carrier scattering and suppress non-radiative decay, which can lead to an increased charge carrier mobility and improved device stability and lifetime. researchgate.netacs.org For example, naphthalene diimide derivatives, which are structurally related to diaminonaphthalenes, are known to be effective electron-transporting materials where performance is linked to molecular ordering and intermolecular interactions. mdpi.commonash.edu

The use of this compound in an organic semiconductor would allow researchers to isolate the impact of high-frequency C-H/N-H vibrations on charge transport. By comparing the charge mobility and device longevity of electronics made with deuterated versus non-deuterated materials, a direct correlation between vibrational modes and performance can be established. This provides crucial insights for designing next-generation organic electronic materials with enhanced efficiency and stability. nih.gov

Table 3: Predicted Effects of Deuteration on Organic Electronic Material Properties

| Property | Effect of Deuteration | Underlying Mechanism |

|---|---|---|

| Charge Carrier Mobility | Potential Increase | Reduced electron-phonon coupling due to lower energy C-D/N-D vibrations, leading to less carrier scattering. |

| Device Lifetime | Increase | Greater strength of C-D bonds compared to C-H bonds enhances molecular stability and resistance to degradation. unam.mx |

Application in the Study of Host-Guest Interactions within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal nodes and organic linker molecules. cd-bioparticles.net Their tunable pore environments make them ideal for applications in gas storage, separation, and catalysis, all of which depend on specific interactions between the MOF (host) and adsorbed molecules (guests). unsw.edu.auresearchgate.net Understanding these host-guest interactions at a molecular level is crucial for designing new MOFs with enhanced functionality. rsc.orgnih.gov

When an isotopically labeled molecule like this compound is used as the organic linker to build a MOF, the deuterium atoms become powerful spectroscopic reporters. acs.orgnih.gov Solid-state deuterium NMR (²H SSNMR) is particularly effective for studying local structure and dynamics within solid materials. rsc.org The ²H NMR lineshape is highly sensitive to the motion and local environment of the C-D bond.

By analyzing the ²H SSNMR spectra of a MOF built with this compound linkers before and after the introduction of guest molecules, researchers can obtain detailed information about the host-guest interactions. For instance, a change in the dynamics of the linker's naphthalene ring (e.g., a slowing of phenyl ring flips) upon guest adsorption can be quantified. rsc.org This provides direct evidence of where the guest molecules reside within the MOF pores and how strongly they interact with the organic linker. This approach offers a level of detail that is often difficult to achieve with other characterization techniques, paving the way for the rational design of MOFs with precisely tailored adsorption properties.

Table 4: Information from ²H Solid-State NMR on MOFs with this compound Linkers

| ²H SSNMR Observable | Interpretation | Insight into Host-Guest Interactions |

|---|---|---|

| Changes in Quadrupolar Coupling Constant | Alteration in the electronic environment of the C-D bond. | Indicates direct electronic interaction between the guest and the linker. |

| Modification of Lineshape | Changes in the motional averaging of the deuterium signal. | Reveals guest-induced restriction or alteration of linker dynamics (e.g., rotation). rsc.org |

Future Directions and Emerging Research Avenues for Deuterated Aromatic Systems

Integration with Advanced Spectroscopic Imaging Techniques

The non-deuterated compound, 1,5-Diaminonaphthalene (DAN), has already established itself as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). sigmaaldrich.comnih.gov It is particularly valuable for the analysis and imaging of small molecules, metabolites, and phospholipids (B1166683) in negative ion mode. nih.govresearchgate.net Research has shown that DAN can provide superior ionization for molecules with a molecular weight below approximately 400 Da. nih.gov

A significant application of DAN is in combination with hydrogen/deuterium (B1214612) exchange (HDX) studies coupled with MALDI-In-Source Decay (ISD) fragmentation. nih.gov In this context, DAN is favored because it exhibits fast crystallization kinetics, which helps to minimize the undesired back-exchange of deuterium to protium, thereby preserving the regioselective deuteration pattern of the analyte for more accurate analysis. nih.gov

The prospective use of 1,5-Diaminonaphthalene-d6 as a matrix itself represents a compelling future direction. A fully deuterated matrix could offer several advantages:

Reduced Spectral Interference : By shifting the mass of the matrix peaks, it could provide a clearer window for the detection of low-mass analytes.

Internal Standard : It could potentially serve as a built-in internal standard for quantitative mass spectrometry imaging experiments, improving accuracy and reproducibility.

Mechanistic Studies : Its use could aid in studying the ionization mechanisms within the MALDI plume, distinguishing between hydrogen transfer from the analyte versus the matrix.

| Technique | Application Area | Key Finding/Advantage | Reference |

|---|---|---|---|

| MALDI-MS | Small Molecule Metabolite Analysis | Superior ionization for molecules <400 Da in negative ion mode. | nih.gov |

| MALDI-MS Imaging | Imaging of Metabolites in Tissue | Applied for imaging metabolites directly from corn leaf sections. | nih.gov |

| MALDI-ISD with HDX | Top-Down Proteomics | Fast crystallization minimizes deuterium back-exchange, preserving structural information. | nih.gov |

| LDI-MS | Analysis of Croconaine Dyes | Acts as an efficient electron-transfer matrix, producing exclusively odd-electron molecular ions without fragmentation. | nih.gov |

Development of Novel Catalytic Deuteration Strategies

The synthesis of deuterated molecules, particularly amines, is of significant interest for medicinal chemistry and metabolic studies. rsc.org The incorporation of deuterium at specific molecular sites can slow metabolic oxidation, potentially improving the pharmacokinetic profile of a drug. Traditional methods for deuteration often have limitations concerning efficiency, functional group tolerance, and regioselectivity. rsc.org

Recent research has focused on developing novel catalytic strategies that overcome these challenges. These emerging methods are crucial for the efficient synthesis of compounds like this compound. Key developments include:

Ruthenium-Catalyzed C-H Activation : This approach enables the hydrogen isotope exchange of aromatic carbonyl compounds using D₂O as the deuterium source. nih.gov The strategy employs a transient directing group formed in situ with an amine additive to direct the selective deuteration at specific positions. nih.gov This methodology is noted for its good functional group tolerance and cost-effectiveness compared to iridium-based catalysts. nih.gov

Metal-Free Deuteration : Protocols using catalysts like tris(pentafluorophenyl)borane (B72294) have been developed for the deuteration of aromatic and heteroaromatic compounds. tcichemicals.com These metal-free reactions can regioselectively introduce deuterium under mild conditions, offering a sustainable alternative. tcichemicals.comresearchgate.net

Photoredox Catalysis : Organophotocatalytic methods have been reported for the highly regioselective deuteration of C-H bonds adjacent to heteroatoms in amines and amides, using D₂O as the deuterium source under mild conditions. nih.gov

While the parent compound 1,5-Diaminonaphthalene is typically synthesized via the reduction of 1,5-dinitronaphthalene (B40199), these advanced catalytic deuteration techniques could be applied in the final step to produce this compound efficiently. wikipedia.orggoogle.com

| Catalytic Strategy | Catalyst Type | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| C-H Activation with Transient Directing Group | Ruthenium | D₂O | Cost-effective, good functional group tolerance, high selectivity. | nih.gov |

| Lewis Acid Catalysis | Tris(pentafluorophenyl)borane | D₂O | Metal-free, mild reaction conditions, regioselective. | tcichemicals.com |

| Photoredox / HAT Catalysis | Organic photocatalyst (e.g., 4CzIPN) | D₂O | Mild conditions, high regioselectivity for α-C-H bonds, excellent deuterium incorporation. | nih.gov |

| Cooperative Acid/Base Catalysis | B(C₆F₅)₃ / N-alkylamine | Acetone-d6 | Targets metabolically stable β-amino C-H bonds. | nih.gov |

Exploration of Isotopic Effects in Quantum Coherence Phenomena

The substitution of hydrogen with deuterium can have profound effects on molecular properties that extend beyond simple mass differences, delving into the realm of quantum mechanics. The primary kinetic isotope effect (KIE) is a well-known phenomenon where the difference in zero-point vibrational energy between C-H and C-D bonds leads to different reaction rates. guidechem.comgla.ac.uk However, emerging research is exploring more subtle isotopic influences on quantum coherence. arxiv.org

Quantum coherence, a manifestation of the superposition principle, is a delicate state that is easily disrupted by interaction with the environment (decoherence). eurekalert.org Understanding and controlling decoherence is fundamental for the development of molecular-scale quantum technologies. eurekalert.org Isotopic substitution provides a precise method to perturb the vibrational landscape of a molecule without altering its electronic potential energy surface. cchmc.org

Future research avenues involving this compound could include:

Investigating Decoherence Pathways : By comparing the spectroscopic and dynamic properties of 1,5-DAN and this compound, researchers could map how specific vibrational modes (altered by deuteration) couple to electronic states and contribute to decoherence.

Symmetry Breaking Effects : In symmetric molecules, deuteration can lift degeneracies and lead to quantum-induced symmetry breaking. This has been observed in the deuterated dihydroanthracenyl radical, where an imbalance in zero-point energy leads to a doubling of spectral lines. chemrxiv.org Studying the highly symmetric this compound could reveal similar phenomena and provide insights into the control of quantum states.

Radical-Ion Pair Dynamics : Radical-ion pairs are key intermediates in many biological and chemical processes, and their reactions can exhibit quantum coherence effects. arxiv.org Deuteration is known to influence the lifetimes and reaction yields of these pairs. Studying radical ions derived from this compound could elucidate the role of hyperfine interactions and vibrational effects in maintaining or disrupting quantum coherence in aromatic systems.

Potential in Advanced Chemical Sensing Methodologies

Polymers derived from diaminonaphthalene isomers have shown significant promise as active materials in chemical sensors. researchgate.net Specifically, poly(1,5-diaminonaphthalene) has been utilized to fabricate effective sensors for detecting both water in organic solvents and heavy metal ions. researchgate.netnih.govresearchgate.net

Water Detection : A sensor using poly(1,5-DAN) nanofibers was developed for detecting water in acetonitrile, with a linear dynamic range from 0.05% to 20%. nih.gov Another approach uses the solvatochromic properties of the 1,5-DAN monomer itself, where its fluorescence spectrum shifts in the presence of water, allowing for sensitive quantification. mdpi.com

Heavy Metal Sensing : Screen-printed electrodes modified with an electropolymerized film of poly(1,5-DAN) have been developed for the electrochemical determination of trace lead (Pb²⁺) ions in water. researchgate.net The amine groups on the polymer chain are credited with providing sensitivity to the metal ions. researchgate.net

The use of this compound as the monomer for these sensing platforms is an unexplored but promising research avenue. The introduction of deuterium could subtly modify the polymer's properties in several ways:

Altered Electronic and Vibrational Properties : The change in vibrational frequencies due to the heavier isotope could affect the polymer's interaction with analytes, potentially enhancing sensitivity or selectivity.

Improved Stability : The stronger C-D bond compared to the C-H bond might lead to polymers with greater long-term stability, a critical factor for sensor lifetime.

Mechanistic Probes : By constructing sensors with deuterated polymers, researchers could use isotope-sensitive techniques like Raman spectroscopy or neutron scattering to gain a deeper understanding of the sensing mechanism at a molecular level.

| Sensing Platform | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Poly(1,5-DAN) Nanofibers | Water (in acetonitrile) | Change in electrochemical properties | 0.01% | nih.gov |

| 1,5-DAN Monomer | Water (in aprotic solvents) | Solvatochromic fluorescence shift | 0.08% (v/v) in MeCN | mdpi.com |

| Poly(1,5-DAN) Modified Electrode | Lead Ions (Pb²⁺) | Square Wave Anodic Stripping Voltammetry | 0.30 µg·L⁻¹ | researchgate.net |

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.